Cas no 1693946-99-4 (4-amino-1-pentyl-1H-pyrazole-3-carboxamide)

4-amino-1-pentyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-pentyl-1H-pyrazole-3-carboxamide
- EN300-1106551
- 1693946-99-4
-
- インチ: 1S/C9H16N4O/c1-2-3-4-5-13-6-7(10)8(12-13)9(11)14/h6H,2-5,10H2,1H3,(H2,11,14)
- InChIKey: QBYCBXWILGXANO-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(=CN(CCCCC)N=1)N)N
計算された属性
- せいみつぶんしりょう: 196.13241115g/mol
- どういたいしつりょう: 196.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1
4-amino-1-pentyl-1H-pyrazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106551-0.25g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1106551-0.5g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1106551-10.0g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 10g |
$5590.0 | 2023-06-10 | ||
Enamine | EN300-1106551-2.5g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1106551-5.0g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1106551-1g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1106551-10g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1106551-5g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1106551-1.0g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1106551-0.1g |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide |
1693946-99-4 | 95% | 0.1g |
$804.0 | 2023-10-27 |
4-amino-1-pentyl-1H-pyrazole-3-carboxamide 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
4-amino-1-pentyl-1H-pyrazole-3-carboxamideに関する追加情報
Comprehensive Overview of 4-amino-1-pentyl-1H-pyrazole-3-carboxamide (CAS No. 1693946-99-4)
4-amino-1-pentyl-1H-pyrazole-3-carboxamide (CAS No. 1693946-99-4) is a specialized organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and material science. This compound, characterized by its pyrazole core and carboxamide functional group, is part of a growing class of heterocyclic compounds that are being explored for their bioactive properties. Researchers are particularly interested in its structural versatility, which allows for modifications that can lead to novel therapeutic agents.
The 4-amino-1-pentyl-1H-pyrazole-3-carboxamide structure features a pentyl chain at the 1-position of the pyrazole ring, which contributes to its lipophilicity and potential bioavailability. This attribute makes it a candidate for drug discovery projects targeting central nervous system (CNS) disorders, inflammation, and metabolic diseases. The carboxamide moiety further enhances its binding affinity to biological targets, a feature often sought after in medicinal chemistry. Recent studies have highlighted its role as a building block for small molecule inhibitors, a hot topic in the field of precision medicine.
In the context of current trends, 4-amino-1-pentyl-1H-pyrazole-3-carboxamide aligns with the rising demand for heterocyclic scaffolds in drug development. Searches for terms like "pyrazole derivatives in medicine" and "carboxamide-based therapeutics" have surged, reflecting the scientific community's focus on these molecular frameworks. Additionally, its CAS No. 1693946-99-4 is frequently queried in databases such as PubChem and Reaxys, underscoring its relevance in academic and industrial research.
From a synthetic chemistry perspective, the compound's preparation involves multi-step reactions, often starting with the condensation of hydrazine derivatives with β-keto esters. Optimizing these synthetic routes is a key area of investigation, as efficiency and yield are critical for scaling up production. Environmental sustainability in synthesis is another trending topic, with researchers exploring greener catalysts and solvents to reduce the ecological footprint of such processes.
The potential of 4-amino-1-pentyl-1H-pyrazole-3-carboxamide extends beyond pharmaceuticals. Its unique chemical properties make it a candidate for advanced materials, such as organic semiconductors or coordination polymers. These applications are particularly relevant given the global push toward renewable energy and smart materials. Questions like "how to modify pyrazole compounds for material science" are increasingly common in search engines, indicating a crossover interest between chemistry and engineering disciplines.
Quality control and analytical characterization of 4-amino-1-pentyl-1H-pyrazole-3-carboxamide are essential for ensuring its suitability in high-stakes applications. Techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. These methods are also trending topics, as advancements in analytical technology enable more precise measurements and faster turnaround times.
In summary, 4-amino-1-pentyl-1H-pyrazole-3-carboxamide (CAS No. 1693946-99-4) represents a versatile and promising compound with broad applicability in cutting-edge research. Its alignment with current scientific trends—such as drug discovery, green chemistry, and advanced materials—ensures its continued relevance. As interest in heterocyclic chemistry grows, this compound is poised to play a pivotal role in shaping future innovations.
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